N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

This ortho-ethylphenyl variant delivers a distinct steric and lipophilic signature (logP=3.32; PSA=48.55 Ų) that cannot be replicated by para-substituted or halogenated analogs. With PSA well below the BBB threshold and zero Rule-of-5 violations, it is purpose-built for CNS kinase and GPCR screening decks. Procuring the precise N-(2-ethylphenyl) substitution ensures SAR integrity—generic in-class sourcing risks introducing functionally distinct entities. Confirm availability and request a quote today.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 2034360-91-1
Cat. No. B2616709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS2034360-91-1
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCSC3
InChIInChI=1S/C18H20N2O2S/c1-2-13-5-3-4-6-16(13)20-18(21)14-7-9-19-17(11-14)22-15-8-10-23-12-15/h3-7,9,11,15H,2,8,10,12H2,1H3,(H,20,21)
InChIKeyCZDCTKJWNAIDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034360-91-1): Compound Identity and Physicochemical Baseline for Informed Sourcing


N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034360-91-1; IUPAC: N-(2-ethylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide) is a heterocyclic small molecule (C₁₈H₂₀N₂O₂S, MW 328.43) belonging to the 2-(thiolan-3-yloxy)pyridine-4-carboxamide structural class [1]. It features a pyridine-4-carboxamide (isonicotinamide) core substituted at the 2-position with a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) ether moiety and at the carboxamide nitrogen with an ortho-ethylphenyl group. The compound has a calculated logP of 3.3206, topological polar surface area (PSA) of 48.55 Ų, zero H-bond donors, two H-bond acceptors, and exhibits zero Rule-of-5 violations but one Rule-of-3 violation, indicating it falls within lead-like chemical space with potential oral bioavailability . This compound is commercially available from multiple screening-compound vendors, typically at ≥95% purity, for use in early-stage drug discovery and chemical biology research .

Why N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Cannot Be Casually Substituted with In-Class Analogs


The 2-(thiolan-3-yloxy)pyridine-4-carboxamide scaffold accommodates a broad range of N-aryl and N-alkyl substituents, including 3-fluoro-4-methylphenyl (CAS 2034239-49-9), 2-methoxy-5-methylphenyl (CAS 2034388-71-9), 3-chloro-4-fluorophenyl (CAS 2034388-65-1), 4-sulfamoylphenyl (CAS 2034361-04-9), and 2-(cyclohex-1-en-1-yl)ethyl (CAS 2034360-73-9) variants . Even subtle changes to the N-phenyl substitution pattern can alter logP by >0.5 units, modulate hydrogen-bonding capacity, and shift molecular recognition profiles—effects that cascade into differential target binding, cellular permeability, and metabolic stability [1]. The ortho-ethyl substitution present in this compound introduces a specific steric and lipophilic signature (logP = 3.32; PSA = 48.55 Ų) that differs measurably from, for example, the more polar 4-sulfamoylphenyl analog (predicted logP ~1.5 lower due to the sulfonamide group) . Consequently, two compounds sharing the identical thiolan-3-yloxy pyridine core but bearing different N-substituents cannot be assumed to be functionally interchangeable in biological assays or structure-activity relationship (SAR) campaigns. Procurement decisions must therefore begin with a precise specification of the N-(2-ethylphenyl) substitution, as generic 'in-class' sourcing risks introducing a functionally distinct chemical entity.

Quantitative Differentiation Evidence: N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Versus Closest Structural Analogs


Lipophilicity Comparison: logP of N-(2-ethylphenyl) vs. N-(4-sulfamoylphenyl) Analog

The target compound, N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide, has a calculated logP of 3.32, placing it in the moderately lipophilic range suitable for passive membrane permeability . By comparison, the N-(4-sulfamoylphenyl) analog (CAS 2034361-04-9) is predicted to exhibit a logP approximately 1.5 units lower (estimated ~1.8) due to the polar sulfonamide group, based on established fragment-based logP contribution models [1]. This difference of ΔlogP ≈ 1.5 corresponds to a theoretical ~30-fold difference in octanol/water partition coefficient, which directly impacts solubility, permeability, and non-specific protein binding profiles [2].

Physicochemical profiling Drug-likeness Permeability prediction

Polar Surface Area (PSA) and Blood-Brain Barrier Penetration Potential vs. Halogenated Analogs

The target compound has a topological PSA of 48.55 Ų, which falls below the commonly accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration . In contrast, the N-(3-chloro-4-fluorophenyl) analog (CAS 2034388-65-1) bears two electronegative halogen substituents that increase the PSA to an estimated 53–55 Ų, approaching the upper limit for passive CNS penetration [1]. For CNS-targeted screening programs, the lower PSA of the 2-ethylphenyl compound (no halogen atoms, PSA = 48.55 Ų) provides a quantitatively more favorable profile for BBB access, while halogenated analogs may offer advantages in peripheral target engagement due to reduced CNS exposure [2].

CNS drug design BBB permeability PSA threshold

Rule-of-3 (RO3) Compliance for Fragment-Based Drug Discovery (FBDD) vs. Larger Analogs

The target compound has a molecular weight of 328.43 Da, resulting in one Rule-of-3 (RO3) violation (MW > 300 Da) but zero Rule-of-5 violations . This positions it at the upper boundary of fragment-like space—suitable as a lead-like starting point. By comparison, analogs with bulkier N-substituents, such as the N-(1-benzylpiperidin-4-yl) variant (CAS 2034361-41-4, estimated MW ~409 Da) or the N-(quinolin-8-yl) analog (CAS 2034240-14-5, estimated MW ~379 Da), accumulate additional RO3 and possibly RO5 violations [1]. The 2-ethylphenyl compound offers a balanced profile with only one RO3 violation (MW criterion), making it more suitable for fragment growth and lead optimization campaigns compared to larger, more complex analogs that may have suboptimal ligand efficiency metrics [2].

Fragment-based screening Lead-likeness RO3 compliance

Recommended Application Scenarios for N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Based on Differentiated Physicochemical Evidence


CNS-Focused Kinase or GPCR Screening Libraries Requiring Favorable BBB Penetration Potential

With a topological PSA of 48.55 Ų—well below the 60–70 Ų BBB threshold—and a moderate logP of 3.32, this compound is well-suited for inclusion in CNS-oriented screening decks targeting kinases, GPCRs, or other neuronal targets . Its favorable physicochemical profile supports passive BBB penetration, and the absence of halogen atoms avoids the PSA penalty that accompanies halogenated analogs, making it a preferred choice over the N-(3-chloro-4-fluorophenyl) variant for CNS programs.

Fragment-to-Lead Optimization Starting Point in Kinase Inhibitor Programs

With only one Rule-of-3 violation (MW = 328.43 Da) and zero Rule-of-5 violations, this compound occupies the interface between fragment-like and lead-like chemical space . It offers an optimal starting point for structure-based drug design campaigns—particularly those targeting kinases where the pyridine-4-carboxamide motif has established precedent for hinge-region binding—while retaining sufficient room for synthetic elaboration without immediately exceeding drug-likeness thresholds.

SAR Studies of N-Aryl Substitution Effects on Target Binding and Selectivity

The ortho-ethyl substitution on the N-phenyl ring provides a distinct steric and electronic signature compared to para-substituted, halogenated, or heteroaryl-bearing analogs . This compound enables systematic SAR exploration of how ortho-alkyl substitution influences target engagement, selectivity, and pharmacokinetic properties relative to the broader 2-(thiolan-3-yloxy)pyridine-4-carboxamide series. It is particularly valuable in probing steric tolerance within the solvent-exposed or allosteric regions of target binding pockets.

Quote Request

Request a Quote for N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.